molecular formula C18H15FN4S B2748005 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole CAS No. 1002414-46-1

1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2748005
CAS No.: 1002414-46-1
M. Wt: 338.4
InChI Key: JBBMOUBEPOPFGT-UHFFFAOYSA-N
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Description

The compound 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole is a heterocyclic molecule featuring a fused thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at position 5, a methyl group at position 6, and a 3,5-dimethylpyrazole moiety at position 2.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4S/c1-10-8-11(2)23(22-10)17-16-15(13-4-6-14(19)7-5-13)12(3)24-18(16)21-9-20-17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBMOUBEPOPFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

  • Molecular Formula : C16H13FN2O3S
  • Molecular Weight : 332.35 g/mol
  • CAS Number : 692750-56-4

Pharmacological Activities

Numerous studies have explored the pharmacological potential of pyrazole derivatives, highlighting their diverse biological activities. The specific compound has been investigated for several key activities:

1. Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to the one discussed have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that derivatives of this class can inhibit key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways .

2. Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well documented. Compounds in this category have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A series of pyrazole compounds demonstrated significant inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been tested for antimicrobial properties against various bacterial strains. One study highlighted that certain pyrazole derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

4. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. Additionally, some studies have indicated potential inhibitory effects on kinases involved in cancer signaling pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, disrupting their activity and downstream signaling pathways.
  • Cytokine Modulation : By inhibiting the production or action of inflammatory cytokines, the compound can reduce inflammation and related symptoms.

Case Studies

Several case studies illustrate the efficacy of thieno[2,3-d]pyrimidine derivatives:

Case Study 1: Anticancer Activity

In a study involving a series of thieno[2,3-d]pyrimidine derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathway activation.

Case Study 2: Anti-inflammatory Activity

Another study evaluated a pyrazole derivative's effect on carrageenan-induced paw edema in rats. The results showed a reduction in swelling comparable to indomethacin treatment, indicating strong anti-inflammatory properties.

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntimicrobialEffective against Gram-positive and negative bacteria
Enzyme InhibitionInhibits COX enzymes and kinase activity

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12FN3OS
  • Molecular Weight : 259.31 g/mol
  • IUPAC Name : 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole

The structure of this compound includes a thienopyrimidine core, which is significant for its biological activities.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds demonstrate substantial anti-inflammatory properties. A study by Tewari et al. (2014) reported the synthesis of various pyrazole derivatives with promising anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential use in treating inflammatory diseases .

Anticancer Potential

The thienopyrimidine moiety has been linked to anticancer activity. Compounds similar to this compound have been evaluated for their efficacy against different cancer cell lines. For instance, compounds targeting specific kinases involved in tumor growth have shown promise in preclinical trials .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that thienopyrimidine derivatives exhibit activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Tewari et al. (2014)Anti-inflammatoryIdentified a series of pyrazole derivatives with significant COX inhibition.
Brullo et al. (2012)AnticancerReported dual activity of certain derivatives against cancer cell lines with IC50 values indicating effectiveness.
Singh et al. (2020)AntimicrobialDemonstrated the antimicrobial efficacy of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine and Pyrazole Motifs

6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Core Structure: Pyrazolo[3,4-d]pyrimidinone (vs. thieno[2,3-d]pyrimidine in the target compound). Substituents: A hydroxyl group at position 2 of the 4-fluorophenyl ring and a tert-butyl group at position 4. The tert-butyl group introduces steric bulk, which may hinder binding to certain targets .

Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate () Core Structure: Pyrazolo[3,4-b]pyridine (vs. thieno-pyrimidine). Substituents: A cyclopropyl group at position 6 and a methyl ester at position 3. Key Differences: The cyclopropyl group enhances conformational rigidity, while the ester moiety introduces hydrolytic instability compared to the thiophene-pyrimidine system .

Functional Analogues with Fluorophenyl and Pyrazole Groups

1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole () Structure: A pyrazole ring substituted with two 1-methylpyrazol-4-yl groups and a 4-fluorophenyl group. The bis-pyrazole arrangement may increase chelation capacity, whereas the target compound’s thieno-pyrimidine core offers greater π-electron density .

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ()

  • Structure : A dihydropyrazole with a ketone substituent.
  • Key Differences : The partially saturated pyrazole ring reduces aromaticity, while the ketone group introduces electrophilic reactivity absent in the fully aromatic target compound .

Comparative Data Table

Compound Name Molecular Weight Core Structure Key Substituents Notable Properties
Target Compound ~382.4 g/mol Thieno[2,3-d]pyrimidine 4-Fluorophenyl, 6-methyl, 3,5-dimethylpyrazole High lipophilicity, planar aromatic system
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () ~358.3 g/mol Pyrazolo[3,4-d]pyrimidinone 2-Hydroxy-4-fluorophenyl, 6-tert-butyl Increased polarity, steric hindrance
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate () ~395.4 g/mol Pyrazolo[3,4-b]pyridine 6-cyclopropyl, methyl ester Rigid structure, ester hydrolysis liability
1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole () ~372.4 g/mol Pyrazole Bis(1-methylpyrazol-4-yl), 4-fluorophenyl Chelation potential, reduced aromaticity

Research Findings and Implications

  • Planar Aromatic Systems: The thieno-pyrimidine core in the target compound exhibits superior π-stacking compared to pyrazolo-pyrimidinones or dihydropyrazoles, which may enhance binding to enzymes like kinases or polymerases .
  • Fluorophenyl Substitution : The 4-fluorophenyl group is a common feature in analogues, but its position and additional substituents (e.g., hydroxyl in ) significantly alter solubility and target affinity .
  • Pyrazole Variations : The 3,5-dimethylpyrazole group in the target compound balances steric effects and metabolic stability, whereas bulkier substituents (e.g., tert-butyl in ) may limit bioavailability .

Q & A

Q. How do electron-withdrawing substituents influence π-π interactions in crystals?

  • Methodology : Analyze XRD data to measure intermolecular distances and angles. Compare with Hirshfeld surface analysis to quantify π-stacking contributions () .

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